2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C25H31ClN2O5S and its molecular weight is 507.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is structurally related to bicyclic amino acid derivatives, which can be synthesized via Aza-Diels-Alder reactions in aqueous solutions. These derivatives have been explored for their potential in asymmetric synthesis, showing significant yields and enantioselectivity under certain conditions (Waldmann & Braun, 1991).
- Studies on the Demjanov and Tiffeneau-Demjanov ring enlargements of similar oxabicyclo[2.2.1]heptane derivatives have highlighted the stereo- and regioselective addition processes that are central to the synthesis of functionally diverse organic compounds (Fattori, Henry, & Vogel, 1993).
- Research into the synthesis of 2-substituted tetrahydrofuran dicarboxylic acid derivatives from related oxabicyclo[2.2.1]heptane intermediates reveals the compound's relevance in the development of novel organic synthesis methods. These methods are efficient and yield products that are potentially useful in various chemical industries (Wang et al., 2001).
Applications in Organic Chemistry and Material Science
- The compound's oxabicyclo[2.2.1]heptane core is crucial for studying the reductive and base-induced cleavage reactions of oxabicyclic compounds. Such studies offer insights into the behavior of these compounds under different chemical conditions and their potential applications in organic synthesis and material science (Lautens & Ma, 1996).
- Enantiospecific synthesis research has been conducted on the azabicyclo[2.2.1]heptane ring system, demonstrating the compound's versatility in generating enantiomerically pure derivatives. These derivatives are valuable for their potential applications in pharmaceuticals and as intermediates in organic synthesis (Houghton et al., 1993).
Advanced Synthetic Techniques and Drug Development
- Advanced synthetic approaches have been developed to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing the compound's role as a platform for generating functionally diverse chemical entities. These entities are essential for the development of new drugs and materials (Garsi et al., 2022).
Properties
IUPAC Name |
1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O5S/c1-16(2)25-13-12-24(4,33-25)22(14-25)32-21-7-5-6-20(26)19(21)15-27-23(29)28-34(30,31)18-10-8-17(3)9-11-18/h5-11,16,22H,12-15H2,1-4H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMGVHZCQCBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=C(C=CC=C2Cl)OC3CC4(CCC3(O4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.